1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-phenylpiperazine
Description
This compound features a benzoyl group substituted at the 4-position with a [(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl moiety and a 4-phenylpiperazine moiety. The 2,3-dihydrobenzofuran component introduces rigidity and lipophilicity, while the dimethyl group enhances steric hindrance and metabolic stability.
Properties
IUPAC Name |
[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O3/c1-28(2)19-23-7-6-10-25(26(23)33-28)32-20-21-11-13-22(14-12-21)27(31)30-17-15-29(16-18-30)24-8-4-3-5-9-24/h3-14H,15-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNXLUBTYNGOGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-phenylpiperazine typically involves multiple steps, including the formation of the benzofuran core, the introduction of the benzoyl group, and the coupling with phenylpiperazine. Typical reactions used are:
Step 1: : Synthesis of 2,3-dihydro-2,2-dimethylbenzofuran
Reagents: Acetophenone derivatives, base (e.g., sodium hydride)
Conditions: Solvent (e.g., THF), inert atmosphere (e.g., nitrogen)
Step 2: : Introduction of the benzoyl moiety
Reagents: Benzoyl chloride, catalyst (e.g., pyridine)
Conditions: Room temperature, organic solvent (e.g., dichloromethane)
Step 3: : Coupling with phenylpiperazine
Reagents: 4-phenylpiperazine, coupling agent (e.g., EDCI)
Conditions: Solvent (e.g., DMF), ambient temperature
Industrial Production Methods: For large-scale production, continuous flow reactors may be employed to streamline the synthetic process. The use of automated systems ensures consistent quality and yields.
Types of Reactions
Oxidation: : Under oxidative conditions, the compound may form various oxygenated derivatives.
Reagents: KMnO₄, H₂O₂
Reduction: : Reduction can break specific bonds within the structure, leading to simpler analogs.
Reagents: LiAlH₄, H₂ gas with catalyst
Reagents: Halogens, nucleophiles (e.g., amines)
Major Products: Products of these reactions include modified benzofuran derivatives, various substituted phenylpiperazine analogs, and complex molecular frameworks with potential biological activity.
Scientific Research Applications
Chemistry: : Used as a precursor for synthesizing more complex molecules in organic synthesis. Biology : Studied for its interaction with biological macromolecules. Medicine Industry : Utilized in the development of new materials and chemical processes.
Mechanism of Action
Molecular Targets and Pathways: The compound's mechanism of action often involves binding to specific receptors or enzymes in biological systems. For instance, it may interact with neurotransmitter receptors in the brain, influencing neuronal activity and signaling pathways.
Similar Compounds
1-Benzoyl-4-phenylpiperazine
1-(4-Benzoylbenzyl)-4-phenylpiperazine
Uniqueness: The presence of the benzofuran moiety distinguishes 1-(4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-phenylpiperazine from similar compounds
Biological Activity
The compound 1-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoyl)-4-phenylpiperazine is a hybrid molecule that incorporates elements of benzofuran and piperazine. This structure suggests potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of 415.49 g/mol. The compound features a complex structure that includes a benzofuran moiety linked to a piperazine ring, which is known for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 415.49 g/mol |
| Molecular Formula | C26H25NO4 |
| LogP | 4.88 |
| Polar Surface Area | 50.854 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Anti-inflammatory Activity
Research has demonstrated that compounds similar to This compound exhibit significant anti-inflammatory properties. A study screening various benzofuran-piperazine hybrids showed that certain derivatives effectively inhibited nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages, with an IC50 value of . This suggests that the compound may modulate inflammatory pathways.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have indicated that derivatives containing the benzofuran and piperazine moieties exhibit cytotoxic effects against various human cancer cell lines, including A549 (lung cancer) and SGC7901 (gastric cancer). One study reported IC50 values of for A549 cells and for SGC7901 cells . These findings highlight the compound's potential as a therapeutic agent in oncology.
Structure-Activity Relationship (SAR)
The presence of specific substituents in the structure of the compound is crucial for its biological activity. The incorporation of a keto group has been identified as significant for enhancing both anti-inflammatory and anticancer activities . This relationship underscores the importance of molecular design in developing effective therapeutic agents.
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of similar compounds:
- Benzofuran-Piperazine Derivatives : A series of derivatives were synthesized and tested for their ability to inhibit NO production and exhibit cytotoxicity against cancer cell lines .
- Hybrid Compounds : Research focused on hybrid compounds combining benzofuran with various aryl groups demonstrated promising results in reducing inflammation and inhibiting tumor growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling insights into structure-activity relationships (SAR):
Table 1: Structural and Pharmacological Comparisons
Key Observations
Dihydrobenzofuran vs. Phenoxy Substitutions: The dimethyl-dihydrobenzofuran moiety in the target compound provides greater rigidity and steric hindrance compared to the flexible phenoxy group in 1-{4-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-phenylpiperazine . This likely enhances metabolic stability and receptor-binding specificity. In contrast, halogenated phenoxy groups (e.g., 2,4-dichlorophenoxy) may confer higher toxicity due to bioaccumulation risks .
Benzoyl vs. Alternative Acyl Groups: The benzoyl group in the target compound contrasts with the hydroxybenzoyl group in 1-(2-hydroxybenzoyl)-4-(4-methoxyphenyl)piperazine . Fluorinated benzoyl derivatives (e.g., 4-fluorobenzoyl) exhibit improved pharmacokinetics due to enhanced lipophilicity and CNS penetration .
Piperazine Substitutions: The 4-phenylpiperazine moiety is conserved across all compounds, suggesting a shared mechanism of action via monoamine receptor modulation (e.g., dopamine D3 or serotonin 5-HT1A) . Methoxy-substituted phenylpiperazines (e.g., 4-methoxyphenyl) demonstrate increased solubility but reduced blood-brain barrier penetration compared to unsubstituted phenyl groups .
Linker Variations :
- Compounds with extended linkers (e.g., pentanamide in ) show reduced CNS activity due to decreased bioavailability, emphasizing the importance of compact molecular design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
